molecular formula C6H12N4O B13421084 Methenamine N-Oxide

Methenamine N-Oxide

Cat. No.: B13421084
M. Wt: 156.19 g/mol
InChI Key: FMVVLOYXHPUNFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methenamine N-Oxide, also known as hexamethylenetetramine N-oxide, is a heterocyclic organic compound. It is derived from methenamine, a compound with a cage-like structure similar to adamantane. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methenamine N-Oxide can be synthesized through the oxidation of methenamine. One common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction typically occurs in an aqueous medium under mild conditions. Another method involves the use of peroxycarboxylic acids, such as m-chloroperoxybenzoic acid (m-CPBA), which can also oxidize methenamine to its N-oxide form .

Industrial Production Methods

Industrial production of this compound often involves the continuous oxidation of methenamine using hydrogen peroxide in a packed-bed microreactor. This method is efficient and environmentally friendly, providing high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

Methenamine N-Oxide undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to form other nitrogen-containing compounds.

    Reduction: It can be reduced back to methenamine under specific conditions.

    Substitution: this compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peroxycarboxylic acids (e.g., m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: Formation of nitrones and other nitrogen oxides.

    Reduction: Regeneration of methenamine.

    Substitution: Formation of substituted methenamine derivatives.

Scientific Research Applications

Mechanism of Action

Methenamine N-Oxide exerts its effects primarily through the release of formaldehyde in acidic conditions. When hydrolyzed, it produces formaldehyde and ammonia, with formaldehyde acting as a nonspecific bactericidal agent. This mechanism is particularly effective in the urinary tract, where the acidic environment facilitates the hydrolysis of this compound .

Biological Activity

Methenamine N-oxide is a derivative of methenamine, a compound historically used as an antibacterial agent, particularly for urinary tract infections. The biological activity of this compound has garnered interest due to its potential therapeutic applications and mechanisms of action. This article explores its pharmacological properties, mechanisms, and case studies highlighting its efficacy.

Methenamine, chemically known as hexamethylenetetramine (C6_6H12_{12}N4_4), is a heterocyclic compound that can form various derivatives, including this compound. The N-oxide group enhances the compound's solubility and reactivity, which may influence its biological activity.

  • Antibacterial Activity : this compound exhibits antibacterial properties primarily through the release of formaldehyde in acidic conditions, which disrupts bacterial cell walls and inhibits growth. This mechanism is particularly effective in the urinary tract due to the acidic environment.
  • Nitric Oxide Mimetic Effects : The N-oxide functionality can mimic nitric oxide (NO), leading to vasodilation and potential anti-inflammatory effects. This property is significant in conditions where NO plays a critical role in vascular homeostasis and immune response .
  • Cytotoxicity Against Pathogens : Research indicates that this compound may exhibit cytotoxic effects against various pathogens, including certain strains of bacteria and protozoa, by interfering with their metabolic processes .

Pharmacological Profile

Property Description
Solubility Enhanced due to the N-oxide group, facilitating absorption and bioavailability.
Toxicity Generally low; however, high doses can lead to bladder irritation .
Therapeutic Uses Primarily used as an antibacterial for urinary tract infections .
Side Effects Possible allergic reactions and local irritations in sensitive individuals .

Case Study 1: Efficacy in Urinary Tract Infections

A clinical study evaluated the effectiveness of methenamine hippurate (a salt form of methenamine) in treating recurrent urinary tract infections. Patients receiving 2-4 g/day showed significant improvement with minimal side effects, supporting its use as a safe therapeutic option for managing UTIs .

Case Study 2: Antimicrobial Activity

In vitro studies demonstrated that this compound exhibited potent antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The mechanism was attributed to formaldehyde release in acidic environments .

Research Findings

Recent research highlights the dual action of methenamine derivatives, including this compound, against various pathogens:

  • Antitubercular Activity : Methenamine derivatives have shown promising results against Mycobacterium tuberculosis, indicating potential for broader applications beyond urinary infections .
  • Leishmanicidal Properties : Compounds similar to this compound have been investigated for their effects on Leishmania species, suggesting a possible role in treating leishmaniasis through inhibition of cysteine proteases .

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

1-oxido-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C6H12N4O/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h1-6H2

InChI Key

FMVVLOYXHPUNFC-UHFFFAOYSA-N

Canonical SMILES

C1N2CN3CN1C[N+](C2)(C3)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.